molecular formula C29H53NO4S B13767191 (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate CAS No. 67603-59-2

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate

Cat. No.: B13767191
CAS No.: 67603-59-2
M. Wt: 511.8 g/mol
InChI Key: YEWWROBYEIERTF-UHFFFAOYSA-M
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Description

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is a chemical compound known for its unique structure and properties. It is composed of a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further bonded to a triethylammonium group and an octanesulfonate group. This compound is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate typically involves the reaction of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride with octanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triethylammonium group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell signaling and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride: Similar structure but with a chloride group instead of octanesulfonate.

    (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate: Similar structure but with a decanesulfonate group.

Uniqueness

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

67603-59-2

Molecular Formula

C29H53NO4S

Molecular Weight

511.8 g/mol

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;octane-1-sulfonate

InChI

InChI=1S/C21H36NO.C8H18O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-12(9,10)11/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1

InChI Key

YEWWROBYEIERTF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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